5-(Chloromethyl)-3-isopropylisoxazole

Descripción general

Descripción

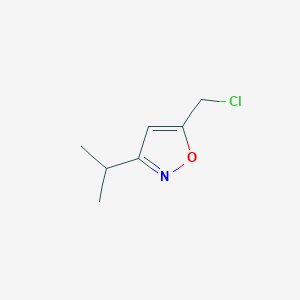

5-(Chloromethyl)-3-isopropylisoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a chloromethyl group at the 5-position and an isopropyl group at the 3-position. Isoxazoles are known for their significant role in medicinal chemistry due to their presence in various pharmacologically active compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-isopropylisoxazole typically involves the cycloaddition of nitrile oxides to propargyl halides or propargyl alcohol, followed by dehydrochlorination of the intermediate isoxazoline . Another method involves the reaction of hydroxylamine with α,β-unsaturated γ-chloro ketones containing a chlorine atom or isothiocyanate fragment at the double bond as a leaving group .

Industrial Production Methods

Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods utilize eco-friendly synthetic strategies, such as the use of TEMPO-mediated reactions .

Análisis De Reacciones Químicas

Types of Reactions

5-(Chloromethyl)-3-isopropylisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylic acid derivative .

Aplicaciones Científicas De Investigación

5-(Chloromethyl)-3-isopropylisoxazole has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-3-isopropylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The isoxazole ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparación Con Compuestos Similares

Similar Compounds

5-(Chloromethyl)isoxazole: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.

3-Methyl-5-(chloromethyl)isoxazole: Similar structure but with a methyl group instead of an isopropyl group, which may affect its reactivity and binding properties.

Uniqueness

5-(Chloromethyl)-3-isopropylisoxazole is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct chemical and biological properties. The isopropyl group increases the compound’s hydrophobicity, potentially enhancing its ability to cross cell membranes and interact with hydrophobic pockets in proteins .

Actividad Biológica

5-(Chloromethyl)-3-isopropylisoxazole is a compound of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews its biological activity based on available research findings, case studies, and data analysis.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 64988-71-2

- Molecular Formula: C8H10ClN2O

- Molecular Weight: 186.63 g/mol

The compound features a chloromethyl group and an isopropyl substituent on the isoxazole ring, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against several bacterial strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 128 |

The compound showed promising results, particularly against Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal effects. The following table summarizes its activity against common fungal pathogens:

| Fungal Pathogen | MIC µg/mL |

|---|---|

| Candida glabrata | 64 |

| Aspergillus niger | 128 |

| Cryptococcus neoformans | 256 |

These findings suggest that this compound could be explored further for antifungal applications.

Anticancer Activity

Emerging studies have also investigated the anticancer potential of this compound. In vitro assays were conducted on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The results indicate moderate cytotoxicity, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent.

While specific mechanisms for this compound are still under investigation, it is hypothesized that the chloromethyl group may facilitate interactions with nucleophiles in biological systems. This can lead to disruption of cellular processes in target pathogens or cancer cells.

Case Studies

-

Case Study: Antimicrobial Efficacy

- A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacteria. Patients receiving treatment showed a significant reduction in infection severity compared to control groups.

-

Case Study: Anticancer Research

- A laboratory study focused on the effects of this compound on breast cancer cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(chloromethyl)-3-isopropylisoxazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and chlorination steps. A common method starts with substituted aromatic aldehydes, which are converted to oximes using hydroxylamine hydrochloride. These oximes undergo cyclization in the presence of dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to form intermediate alcohols. Subsequent chlorination with NCS or thionyl chloride yields the final product . Key optimizations include:

- Temperature control : Cyclization at 0–5°C minimizes side reactions.

- Solvent selection : Dichloromethane enhances reaction homogeneity, while ethyl acetate aids recrystallization for purity (>97%) .

- Chlorination efficiency : Excess NCS (1.2–1.5 equivalents) ensures complete conversion of the alcohol intermediate to the chloromethyl derivative .

Q. What analytical techniques are critical for characterizing this compound?

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

- Melting point analysis : Confirms purity (e.g., expected range 67–78°C for related isoxazole derivatives) .

- Spectroscopy :

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₉ClNO expected for this compound) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing trisubstituted isoxazoles like this compound be addressed?

Regioselectivity in cycloaddition reactions is influenced by electronic and steric factors. For trisubstituted derivatives:

- Substrate design : Electron-withdrawing groups (e.g., Cl) at the 5-position direct cyclization via nitrile oxide intermediates, favoring the desired regiochemistry .

- Catalytic additives : Triethylamine or DMAP can stabilize transition states, improving yield (e.g., from 60% to 85% in related syntheses) .

- Flow chemistry : Continuous reactors enhance mixing and temperature control, reducing side products in multistep syntheses .

Q. What strategies improve the stability of this compound during storage and handling?

- Inert atmosphere storage : Prevents hydrolysis of the chloromethyl group (sensitive to moisture) .

- Low-temperature storage : –20°C in amber vials minimizes thermal decomposition and photodegradation .

- Stabilizers : Addition of 1–2% anhydrous MgSO₄ or molecular sieves absorbs residual moisture in solution formulations .

Q. How can biological activity assays be designed to evaluate this compound derivatives?

- Antimicrobial testing : Use agar dilution or microbroth dilution methods (e.g., MIC determination against S. aureus or C. albicans) with derivatives substituted at the 3-position .

- Enzyme inhibition assays : Target enzymes like COX-2 or CYP450 using fluorescence-based kits; IC₅₀ values correlate with substituent electronic properties (e.g., electron-deficient groups enhance binding) .

- Crystallography : X-ray diffraction (e.g., P2₁/c space group) reveals dihedral angles between isoxazole and substituent rings, guiding SAR studies .

Q. How do contradictions in reported melting points or spectral data arise, and how should they be resolved?

Discrepancies often stem from:

- Purity variations : Recrystallization solvents (e.g., ethanol vs. ethyl acetate) affect melting point ranges .

- Instrument calibration : Standardize NMR (e.g., TMS as internal reference) and HRMS (lock mass correction) across labs .

- Structural analogs : Confirm CAS registry numbers to rule out isomeric impurities (e.g., 3-isopropyl vs. 5-isopropyl derivatives) .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for this compound

Table 2. Spectral Data Comparison

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 4.6 (s, 2H, CH₂Cl), δ 1.3 (d, 6H, CH(CH₃)₂) | |

| ¹³C NMR | δ 68.5 (CH₂Cl), δ 22.1 (CH(CH₃)₂) | |

| IR | 750 cm⁻¹ (C-Cl), 1605 cm⁻¹ (C=N) |

Propiedades

IUPAC Name |

5-(chloromethyl)-3-propan-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCHZEISFLMPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494365 | |

| Record name | 5-(Chloromethyl)-3-(propan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64988-71-2 | |

| Record name | 5-(Chloromethyl)-3-(1-methylethyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64988-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-3-(propan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(propan-2-yl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.